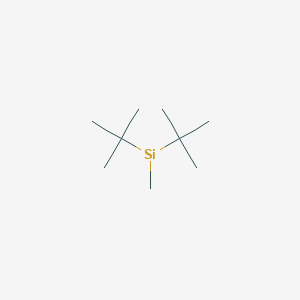

Di-t-butylmethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIWBVGUSBRKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297711 | |

| Record name | Bis(1,1-dimethylethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56310-20-4 | |

| Record name | Bis(1,1-dimethylethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Di-t-butylmethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sterically Hindered Silanes in Modern Chemistry

Di-t-butylmethylsilane is an organosilicon compound characterized by the presence of two bulky tertiary-butyl groups and a methyl group attached to a central silicon atom. This significant steric hindrance around the silicon atom imparts unique reactivity and stability to the molecule, making it a valuable reagent in organic synthesis and materials science. In the pharmaceutical and drug development sectors, sterically hindered silanes are employed as robust protecting groups for hydroxyl and amino functionalities, allowing for selective transformations on complex molecules. Their controlled reactivity and stability are crucial in multi-step synthetic pathways, ensuring high yields and minimizing side reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the practical aspects of its preparation and analysis.

Synthesis of this compound via Grignard Reaction

The formation of the silicon-carbon bond is a cornerstone of organosilicon chemistry.[1] Among the various methods, the Grignard reaction remains a vital and versatile tool for the synthesis of organosilanes, including sterically hindered ones like this compound.[2] This approach involves the reaction of a Grignard reagent, in this case, tert-butylmagnesium chloride, with a suitable methylchlorosilane precursor.

The causality behind choosing the Grignard pathway lies in its reliability and scalability for creating robust Si-C bonds. The high nucleophilicity of the Grignard reagent effectively displaces the chloride ions on the silicon precursor. However, due to the steric bulk of the tert-butyl groups, careful control of reaction conditions is paramount to achieve the desired disubstitution and avoid the formation of mono- or tri-substituted byproducts.

Reaction Scheme:

2 t-BuMgCl + CH₃SiCl₃ → (t-Bu)₂CH₃SiCl + 2 MgCl₂

(t-Bu)₂CH₃SiCl + LiAlH₄ → (t-Bu)₂CH₃SiH + LiCl + AlCl₃

A two-step process is often employed where Di-t-butylmethylchlorosilane is first synthesized and then reduced to the final product.

Experimental Protocol: Synthesis of this compound

This protocol details a representative Grignard synthesis of this compound. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

tert-Butyl chloride

-

Methyltrichlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Step 1: Preparation of tert-butylmagnesium chloride (Grignard Reagent)

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of tert-butyl chloride in anhydrous diethyl ether or THF.

-

Add a small portion of the tert-butyl chloride solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.[5]

Step 2: Synthesis of Di-t-butylmethylchlorosilane

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

In the dropping funnel, prepare a solution of methyltrichlorosilane in anhydrous diethyl ether or THF.

-

Add the methyltrichlorosilane solution dropwise to the stirred and cooled Grignard reagent. The stoichiometry should be carefully controlled to favor disubstitution (approximately 2 equivalents of Grignard reagent to 1 equivalent of methyltrichlorosilane). A vigorous reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Step 3: Reduction to this compound

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Carefully transfer the crude Di-t-butylmethylchlorosilane solution from the previous step into the LiAlH₄ suspension via a cannula. This is a highly exothermic reaction and should be performed with caution.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

Step 4: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the excess LiAlH₄ by the careful dropwise addition of saturated aqueous ammonium chloride solution.

-

Once the quenching is complete, filter the mixture to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[6][7]

Synthesis Workflow Diagram

Sources

The Strategic Application of Sterically Demanding Silyl Ethers in Complex Synthesis: A Technical Guide

Introduction: The Imperative for Tunable Stability in Hydroxyl Protection

In the intricate chess game of multi-step organic synthesis, particularly within the demanding landscape of drug development, the protection of hydroxyl groups is a recurring strategic necessity. The ideal protecting group is a temporary shield, easily installed, steadfastly inert to a range of reaction conditions, and cleanly removed on command. Silyl ethers have emerged as a dominant class of protecting groups due to their versatile and tunable nature.[1][2] The stability and reactivity of a silyl ether are profoundly influenced by the steric and electronic properties of the substituents on the silicon atom.[3]

While workhorse silyl ethers like tert-butyldimethylsilyl (TBDMS) have proven invaluable, the synthesis of increasingly complex molecules often necessitates protecting groups with even greater stability.[4] This has led to the exploration of more sterically encumbered silyl ethers. This guide will provide an in-depth technical examination of the properties and applications of bulky silyl ethers, with a primary focus on the well-documented TBDMS group. We will then extrapolate these principles to the lesser-known, yet potentially highly valuable, Di-tert-butylmethylsilyl (DTBMS) group, offering insights into its anticipated properties and synthetic utility.

The Archetype of Bulky Silyl Ethers: A Deep Dive into TBDMS

The tert-butyldimethylsilyl group is a cornerstone of modern organic synthesis, offering a robust shield for hydroxyl functionalities.[5] Its widespread adoption is a testament to its balanced profile of stability and selective reactivity.

Synthesis of TBDMS Ethers: A Protocol Driven by Steric Considerations

The introduction of the TBDMS group is most commonly achieved through the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.[6] The seminal work by Corey and Venkateswarlu identified imidazole in dimethylformamide (DMF) as a highly effective system for this transformation.[7]

The choice of base and solvent is critical to the success of the silylation. The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl. The steric bulk of the tert-butyl group significantly retards the rate of this reaction, necessitating the use of an activating agent.[4] Imidazole serves not only as a base to deprotonate the alcohol but also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.

Experimental Protocol: TBDMS Protection of a Primary Alcohol

Objective: To protect a primary alcohol with TBDMS-Cl using the standard Corey-Venkateswarlu conditions.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF are added imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv) at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

The reaction is quenched by the addition of water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure TBDMS ether.

Self-Validation: The success of the protection can be confirmed by the disappearance of the starting alcohol spot on TLC and the appearance of a new, less polar spot. Further confirmation is obtained through spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), which will show the characteristic signals of the TBDMS group and the disappearance of the hydroxyl proton signal.[8]

The Stability Profile of TBDMS Ethers: A Balance of Steric Shielding and Chemical Inertness

The synthetic utility of the TBDMS group is directly attributable to its remarkable stability under a wide range of reaction conditions. TBDMS ethers are generally stable to:

-

Basic conditions: They are resistant to hydrolysis under basic conditions, allowing for reactions involving strong bases like organolithium reagents and Grignard reagents.[7]

-

Many oxidizing and reducing agents: TBDMS ethers are compatible with a variety of common oxidants and reductants used in organic synthesis.[7]

-

Chromatography: Their stability allows for purification by silica gel chromatography.[3]

However, TBDMS ethers are susceptible to cleavage under acidic conditions and by fluoride ion sources.[2] This selective lability is the key to their utility as protecting groups.

Deprotection of TBDMS Ethers: Orthogonal Strategies for Unmasking the Hydroxyl Group

The removal of the TBDMS group can be achieved under specific and mild conditions, a critical feature for the late stages of complex syntheses.

1. Fluoride-Mediated Cleavage: The high affinity of silicon for fluoride provides a powerful and selective method for the deprotection of TBDMS ethers.[7] Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most commonly employed reagent for this purpose.[9]

2. Acid-Catalyzed Hydrolysis: TBDMS ethers can be cleaved under acidic conditions, typically using a protic acid in a mixed aqueous-organic solvent system. Acetic acid in THF/water is a common choice.[7] The rate of acidic cleavage is highly dependent on the steric environment of the silyl ether.

Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To deprotect a TBDMS ether using TBAF.

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF is added TBAF solution (1.1 equiv) at room temperature.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the deprotected alcohol.

Extrapolating to Di-tert-butylmethylsilyl (DTBMS) Ethers: The Next Frontier in Steric Shielding

While the TBDMS group offers excellent stability, certain synthetic challenges may demand an even more robust protecting group. The Di-tert-butylmethylsilyl (DTBMS) group, with two bulky tert-butyl groups flanking the silicon atom, represents a logical progression in the quest for enhanced steric shielding. Although less common in the literature, we can predict its properties based on the established principles of silyl ether chemistry.

Anticipated Properties of DTBMS Ethers:

-

Enhanced Stability: The addition of a second tert-butyl group would create a formidable steric barrier around the silicon-oxygen bond. This would significantly hinder the approach of both nucleophiles and electrophiles, rendering DTBMS ethers exceptionally stable to a wide range of reaction conditions, including those that might partially cleave TBDMS ethers. We can predict a substantially higher resistance to both acidic and basic hydrolysis compared to TBDMS.

-

Increased Lipophilicity: The two tert-butyl groups would make DTBMS-protected compounds highly lipophilic, which could be advantageous for solubility in nonpolar organic solvents and for purification via normal-phase chromatography.

-

Challenges in Formation: The immense steric hindrance of the hypothetical Di-tert-butylmethylsilyl chloride (DTBMS-Cl) would make the silylation of alcohols exceedingly difficult. Standard conditions used for TBDMS protection would likely be ineffective. More forcing conditions, such as the use of a more reactive silylating agent (e.g., a DTBMS triflate) and a non-nucleophilic base, would likely be necessary. The protection of secondary and tertiary alcohols would be particularly challenging.

-

Demanding Deprotection: The enhanced stability of DTBMS ethers would necessitate more vigorous deprotection conditions. While fluoride-mediated cleavage would still be the method of choice, longer reaction times, higher temperatures, or more potent fluoride sources might be required. Acid-catalyzed cleavage would likely be very slow and require harsh conditions, potentially compromising the integrity of the substrate.

Comparative Stability of Bulky Silyl Ethers

The stability of silyl ethers is a direct consequence of the steric bulk around the silicon atom. A larger steric profile impedes the access of reagents to the Si-O bond, thereby increasing the stability of the protecting group.

| Silyl Ether | Structure | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | Me₃Si- | 1 | 1 |

| Triethylsilyl (TES) | Et₃Si- | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS) | t-BuMe₂Si- | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | i-Pr₃Si- | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | t-BuPh₂Si- | 5,000,000 | ~20,000 |

| Di-tert-butylmethylsilyl (DTBMS) (Predicted) | t-Bu₂MeSi- | >> 5,000,000 | >> 100,000 |

Data for TMS, TES, TBDMS, TIPS, and TBDPS are adapted from literature sources.[2] The values for DTBMS are predicted based on steric considerations.

Logical Workflow for the Use of Bulky Silyl Ethers

Caption: A generalized workflow for the application of silyl ether protecting groups in organic synthesis.

Conclusion: The Evolving Toolkit for Hydroxyl Protection

The strategic selection of a protecting group is a critical decision in the design of any multi-step synthesis. The TBDMS group provides a robust and reliable option for the protection of hydroxyl groups, with a well-established balance of stability and selective reactivity. For synthetic challenges that demand even greater stability, the exploration of more sterically hindered silyl ethers like DTBMS may offer a solution. While the synthesis and cleavage of such highly encumbered silyl ethers present significant challenges, their exceptional stability could be enabling in the context of complex molecule synthesis. As the frontiers of drug discovery and materials science continue to expand, the development and understanding of new and more specialized protecting groups will remain a vital area of research.

References

- Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972, 94, 6192.

- Jadhav, V. H.; Borate, H. B.; Wakharkar, R. D. Indian J. Chem.2006, 45B, 322-324.

- tert-Butyldimethylsilyl chloride.

- Fiveable. tert-Butyldimethylsilyl chloride Definition.

- BenchChem. Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride.

- Gelest. Deprotection of Silyl Ethers.

- BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

- ChemicalBook.

- Request PDF. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.

- ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.

- Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.

- Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl).

- ChemicalBook. tert-Butyldimethylsilyl chloride synthesis.

- Google Patents. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

- Request PDF. Steric Effects of Silyl Groups.

- ZXCHEM. Tert-Butyldimethylsilyl Chloride.

- Request PDF.

- Silyl ether.

- Ogilvie, K. K. Can. J. Chem.1973, 51, 3799-3807.

- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers.

- Sommer, L. H.; Frye, C. L.; Parker, G. A.; Michael, K. W. J. Am. Chem. Soc.1964, 86, 3271-3276.

- Tocris Bioscience. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- PubMed. Application of stereoselective ether transfer to the synthesis of isotactic polyethers.

- National Institutes of Health.

- arXiv. Data Release 1 of the Dark Energy Spectroscopic Instrument.

- arXiv. The Early Data Release of the Dark Energy Spectroscopic Instrument.

- Human Metabolome Database. Predicted GC-MS Spectrum - DG(a-25:0/0:0/19:0) GC-MS (TMS_1_1) - 70eV, Positive (HMDB0094623).

Sources

- 1. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. zxchem.com [zxchem.com]

- 6. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-depth Technical Guide to Di-tert-butylmethylsilane: A Sterically Demanding Silyl Protecting Group for Advanced Organic Synthesis

Abstract

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Silyl ethers are preeminent among protecting groups for hydroxyl functionalities due to their tunable stability, ease of introduction, and versatile cleavage conditions. While common reagents like tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride are mainstays in the synthetic chemist's toolkit, the demand for protecting groups with exceptional steric bulk and enhanced stability continues to grow. This guide introduces Di-tert-butylmethylsilane (DTBMS), a highly hindered silyl protecting group designed for scenarios requiring superior robustness and precise selectivity. We will explore the synthesis of its corresponding silylating agents, detailed protocols for the protection and deprotection of alcohols, and a thorough analysis of its stability profile in the context of other bulky silyl ethers.

The Principle of Steric Tuning in Silyl Ether Protecting Groups

The utility of a silyl protecting group is fundamentally governed by the steric hindrance around the central silicon atom. This steric bulk dictates both the rate and selectivity of the silylation reaction and the stability of the resulting silyl ether to various chemical environments.[1] Less hindered groups like trimethylsilyl (TMS) are highly reactive but are labile to even mild acidic or basic conditions. In contrast, increasing the size of the alkyl substituents on the silicon atom, as seen in tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, confers significantly greater stability.[2]

The general order of stability is directly correlated with steric congestion, allowing for orthogonal protection strategies where one silyl group can be selectively removed in the presence of another.[1] Di-tert-butylmethylsilane, featuring two bulky tert-butyl groups and one methyl group, represents a further advance in this principle, offering a level of steric shielding that surpasses many commonly used silyl ethers.

Caption: Logical relationship of common silyl protecting groups.

Structure and Synthesis of Di-tert-butylmethylsilylating Agents

The Di-tert-butylmethylsilyl (DTBMS) group consists of a central silicon atom bonded to two tert-butyl groups and one methyl group. This arrangement creates a highly congested environment around the silicon atom, which is the key to its unique properties.

Caption: Structure of a Di-tert-butylmethylsilyl (DTBMS) silylating agent.

The corresponding silylating agent, Di-tert-butylmethylsilyl chloride (DTBMS-Cl), can be synthesized via a Grignard reaction. This involves the reaction of two equivalents of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) with a suitable dichlorosilane, such as methyldichlorosilane. The synthesis must be performed under strictly anhydrous conditions to prevent hydrolysis of the reagents and product.

Conceptual Synthesis Protocol:

-

Prepare a solution of tert-butylmagnesium chloride in an ethereal solvent (e.g., THF, diethyl ether).

-

In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyldichlorosilane to anhydrous THF and cool the mixture in an ice bath.

-

Slowly add the Grignard reagent to the cooled dichlorosilane solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

The reaction is quenched, and the product is isolated and purified, typically by fractional distillation under reduced pressure, to yield Di-tert-butylmethylsilyl chloride.

Protection of Alcohols with DTBMS-Cl

The immense steric bulk of the DTBMS group dictates that its introduction onto a hydroxyl group requires a potent silylating agent and optimized conditions. The reaction proceeds via an SN2-like nucleophilic attack of the alcohol on the silicon atom.[3] Due to the steric hindrance, this reaction is highly selective for less hindered primary alcohols over secondary and tertiary alcohols.

Caption: Experimental workflow for the protection of an alcohol with DTBMS-Cl.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv).

-

Silylation: Add Di-tert-butylmethylsilyl chloride (DTBMS-Cl) (1.2 equiv) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40°C) to facilitate the reaction with the sterically hindered silyl chloride. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure DTBMS ether.

Causality Behind Experimental Choices:

-

Imidazole: Serves a dual purpose. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate. Furthermore, it scavenges the HCl byproduct generated during the reaction.[4]

-

DMF: A polar aprotic solvent that effectively dissolves the reagents and helps to accelerate SN2-type reactions.[4]

-

Excess Reagents: A slight excess of the silylating agent and a larger excess of the base are used to drive the reaction to completion, especially given the steric challenge.

Stability and Orthogonal Selectivity

The defining characteristic of the DTBMS group is its exceptional stability, which is a direct consequence of its steric bulk. The two tert-butyl groups effectively shield the silicon-oxygen bond from attack by a wide range of reagents.

| Protecting Group | Structure | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis | Key Features |

| TBDMS | (t-Bu)Me₂Si- | ~20,000 | ~20,000 | Good general-purpose stability.[1] |

| TIPS | (i-Pr)₃Si- | ~700,000 | ~100,000 | Very stable to base, moderately more stable to acid than TBDMS.[1] |

| TBDPS | (t-Bu)Ph₂Si- | ~5,000,000 | ~20,000 | Exceptionally stable to acid due to sterics and electronics.[1] |

| DTBMS | (t-Bu)₂MeSi- | Very High (Estimated) | Very High (Estimated) | Extreme steric hindrance suggests stability comparable to or exceeding TIPS. |

Relative stability values are approximate and compared to TMS=1.[1]

The DTBMS ether is expected to be stable under conditions that might cleave less hindered silyl ethers, such as TBDMS. It is resistant to:

-

Strongly basic conditions (e.g., organolithium reagents, Grignard reagents).

-

Many oxidizing and reducing agents.

-

A wide range of nucleophilic reagents.

This robustness makes the DTBMS group an excellent choice for lengthy synthetic sequences involving harsh reaction conditions. Its stability profile allows for orthogonal deprotection strategies. For instance, a TBDMS group on a secondary alcohol could likely be removed under mildly acidic conditions while a DTBMS group on a primary alcohol in the same molecule remains intact.

Deprotection of DTBMS Ethers

The high stability of the DTBMS group necessitates specific and potent reagents for its cleavage. The most common and effective method for cleaving highly stable silyl ethers is through the use of a fluoride ion source.

Caption: Experimental workflow for the deprotection of a DTBMS ether.

Mechanism of Fluoride-Mediated Cleavage

The deprotection is driven by the formation of the exceptionally strong Silicon-Fluoride (Si-F) bond. The small fluoride anion attacks the silicon atom, forming a transient, pentavalent silicate intermediate. This intermediate then collapses, breaking the Si-O bond to release the alcohol and form the silyl fluoride byproduct.[4]

Experimental Protocol: Deprotection using TBAF

-

Preparation: Dissolve the DTBMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5-2.0 equiv) to the mixture at room temperature.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC. For exceptionally stable ethers, gentle heating may be required.

-

Workup: Once the reaction is complete, quench with water or saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify by flash column chromatography as previously described.

Alternative Deprotection Reagents:

-

HF-Pyridine: A potent reagent for cleaving very robust silyl ethers. It is highly corrosive and must be handled with extreme care in plastic labware.

-

Strongly Acidic Conditions: While highly stable, prolonged exposure to strong acids (e.g., HCl, TFA) will eventually cleave the DTBMS group, although this often lacks selectivity if other acid-labile groups are present.

Applications and Strategic Value

While less common in the literature than TBDMS or TIPS, the Di-tert-butylmethylsilyl group is a powerful tool for specific, challenging synthetic problems:

-

Total Synthesis of Complex Molecules: In syntheses requiring more than 20-30 steps, protecting groups must withstand a multitude of reaction conditions. The DTBMS group provides the necessary stability to protect a key hydroxyl group through a long sequence of transformations.

-

High Regioselectivity: When a molecule contains multiple primary hydroxyl groups with subtle differences in steric environments, the extreme bulk of the DTBMS group can be exploited to achieve highly selective protection of the most accessible site.

-

Orthogonal Protection Schemes: The DTBMS group can be used in concert with less stable silyl ethers (TBDMS, TES) or other classes of protecting groups (e.g., benzyl ethers, acetals) to allow for sequential, selective deprotection at different stages of a synthesis.

Conclusion

Di-tert-butylmethylsilane represents a highly specialized yet powerful tool in the arsenal of synthetic organic chemists. Its defining features—extreme steric bulk and exceptional chemical stability—make it the protecting group of choice when robustness is paramount. By understanding the principles of its introduction, its stability profile relative to other silyl ethers, and the specific conditions required for its removal, researchers and drug development professionals can leverage the DTBMS group to navigate complex synthetic pathways, enhance selectivity, and ultimately achieve their molecular targets with greater efficiency and control.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of Tert-Butyldimethylsilyl Chloride (TBSCl). Retrieved from [Link]

-

Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. Retrieved from [Link]

-

N/A. (n.d.). A mild and selective cleavage of tert-butyldimethylsilyl ethers by indium(III) chloride. New Journal of Chemistry. Retrieved from [Link]

-

Wagner, J. P., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670–4679. Retrieved from [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]

-

Wagner, J. P., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. (2009). A Novel Chemoselective Cleavage of (tert‐Butyl)(dimethyl)silyl (TBS) Ethers Catalyzed by Ce(SO4)2⋅4 H2O. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups - Technical Library. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

PubMed. (2012). An efficient and recyclable catalyst for the cleavage of tert-butyldiphenylsilyl ethers. Carbohydrate Research, 354, 6-20. Retrieved from [Link]

-

Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. Retrieved from [Link]

-

Ogilvie, K. K., & Sadana, K. L. (n.d.). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Carbohydrate Research. Retrieved from [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18162-48-6,tert-Butyldimethylsilyl chloride. Retrieved from [Link]

Sources

Spectroscopic Characterization of Di-t-butylmethylsilane: A Technical Guide

Introduction

Di-t-butylmethylsilane ((t-Bu)₂MeSiH) is a sterically hindered organosilane of significant interest in synthetic chemistry, primarily utilized in selective reduction reactions and as a bulky protecting group. Its reactivity and selectivity are intrinsically linked to its unique structural and electronic properties. A comprehensive understanding of its molecular architecture and bonding is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the fundamental tools for elucidating these characteristics.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its central silicon atom bonded to two bulky tert-butyl groups, a methyl group, and a hydrogen atom, dictates its unique spectroscopic signature. The steric congestion around the silicon center significantly influences the chemical environment of each nucleus and the vibrational frequencies of its bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three different types of protons in the molecule.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Septet | 1H | Si-H |

| ~0.9 - 1.1 | Singlet | 18H | (CH₃)₃C- |

| ~0.0 - 0.2 | Doublet | 3H | Si-CH ₃ |

Rationale for Predictions:

-

Si-H Proton: The proton directly attached to the silicon atom is expected to appear significantly downfield due to the electronegativity of the silicon. Its multiplicity will be a septet due to coupling with the six equivalent protons of the two methyl groups on the adjacent carbons of the tert-butyl groups, and further splitting into a quartet by the three methyl protons is also possible, resulting in a complex multiplet. A simpler septet is often observed.

-

Tert-butyl Protons: The eighteen protons of the two equivalent tert-butyl groups are expected to appear as a sharp singlet in the typical aliphatic region. Their equivalence is due to the free rotation around the Si-C bonds.

-

Methyl Protons: The three protons of the methyl group attached to the silicon will appear as a doublet due to coupling with the Si-H proton. This signal is expected to be the most upfield due to the electropositive nature of silicon.

Exemplar: ¹H NMR of tert-Butyldimethylsilane

For comparison, the experimental ¹H NMR spectrum of tert-butyldimethylsilane ((t-Bu)Me₂SiH) shows a septet for the Si-H proton, a singlet for the tert-butyl protons, and a doublet for the two methyl groups, which aligns with the predictions for this compound, with adjustments for the different substitution pattern.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~26 - 28 | (C H₃)₃C- |

| ~18 - 20 | (CH₃)₃C - |

| ~ -5 to -10 | Si-C H₃ |

Rationale for Predictions:

-

Tert-butyl Carbons: The two carbons of the tert-butyl groups will be distinct. The primary carbons of the methyl groups within the tert-butyl moieties are expected in the 26-28 ppm range. The quaternary carbon of the tert-butyl group will appear further upfield, around 18-20 ppm.

-

Methyl Carbon: The carbon of the methyl group directly attached to the silicon is expected to be significantly shielded and appear at a very upfield chemical shift, likely in the range of -5 to -10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the key vibrational modes are the Si-H, C-H, and Si-C stretches.

Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| ~2100 - 2200 | Si-H stretch | Strong, sharp |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~1460 & ~1370 | C-H bend (t-butyl) | Medium |

| ~800 - 900 | Si-C stretch | Medium to Strong |

Rationale for Predictions:

-

Si-H Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong and sharp absorption band for the Si-H stretching vibration, typically appearing in the 2100-2200 cm⁻¹ region. This is a highly diagnostic peak for hydrosilanes.

-

C-H Stretches and Bends: The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups will be observed in their characteristic region of 2850-3000 cm⁻¹. The C-H bending vibrations for the tert-butyl group are expected around 1460 cm⁻¹ and 1370 cm⁻¹ (the latter being characteristic of a gem-dimethyl group).

-

Si-C Stretch: The Si-C stretching vibrations are typically found in the fingerprint region, between 800 and 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 158 | [M]⁺ | Molecular ion |

| 101 | [M - C₄H₉]⁺ | Loss of a tert-butyl group (base peak) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₉H₂₂Si) is expected at an m/z of approximately 158.

-

Fragmentation Pattern: The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of this group to form a stable carbocation or, in this case, a silylium ion. Therefore, the base peak is predicted to be at m/z 101, corresponding to the [M - 57]⁺ fragment. The peak at m/z 57, corresponding to the tert-butyl cation, is also expected to be significant.

Caption: Predicted major fragmentation pathway of this compound in mass spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to residual solvent peak or TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., -10 to 50 ppm for this aliphatic compound).

-

Use a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy (FTIR)

-

Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, place a drop of the neat liquid between two KBr or NaCl plates.

-

Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a thorough understanding of spectroscopic principles allows for a reliable prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features are the characteristic Si-H signals in both NMR and IR, and the dominant loss of a tert-butyl group in the mass spectrum. By comparing these predicted data with the experimental spectra of closely related compounds like tert-butyldimethylsilane, researchers can confidently identify and characterize this compound in their reaction mixtures. This guide provides the foundational knowledge for the spectroscopic analysis of this and other sterically hindered organosilanes, facilitating their informed application in modern chemical synthesis.

References

Due to the lack of a centralized, public database for the experimental spectra of this compound, this reference list provides sources for the general principles of spectroscopic interpretation and data for related compounds.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link] (This database contains experimental data for a wide range of compounds, including related silanes).

-

PubChem. Di-tert-butylmethylsilane. National Center for Biotechnology Information. [Link] (Provides chemical information and identifiers for the target compound).

Harnessing Steric Crowding: The Strategic Role of the Di-tert-butylmethylsilyl Group in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. Among the arsenal of silyl ethers, the di-tert-butylmethylsilyl (DTBMS) group stands out for its profound steric hindrance. This guide provides a comprehensive exploration of the steric effects of the di-tert-butylmethylsilyl moiety, moving beyond its role as a simple hydroxyl protectant to its application as a powerful stereodirecting and selectivity-controlling element. We will delve into the causality behind its enhanced stability, its utility in the selective protection of complex polyols, and its influence on the stereochemical course of reactions, supported by mechanistic insights, detailed protocols, and comparative data.

The Silyl Ether Family: A Spectrum of Steric Influence

Silyl ethers are a cornerstone of modern organic synthesis for the temporary masking of hydroxyl groups.[1] Their popularity stems from their ease of installation, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and their reliable cleavage under specific conditions.[2] The reactivity and stability of a silyl ether are primarily governed by the steric bulk of the substituents on the silicon atom.[3] Less hindered groups like trimethylsilyl (TMS) are readily cleaved, often by mild protic conditions, while bulkier groups offer significantly enhanced stability.[4]

The di-tert-butylmethylsilyl (DTBMS) group, with its two bulky tert-butyl substituents, resides at the higher end of the steric demand spectrum. This pronounced steric shielding of the silicon atom is the defining characteristic that dictates its unique applications in synthesis.

| Protecting Group | Abbreviation | Structure | Relative Steric Bulk | Relative Acid Stability |

| Trimethylsilyl | TMS | (CH₃)₃Si- | Low | Low |

| Triethylsilyl | TES | (CH₃CH₂)₃Si- | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS or TBS | (t-Bu)(CH₃)₂Si- | High | High |

| Triisopropylsilyl | TIPS | (i-Pr)₃Si- | Very High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | (t-Bu)(Ph)₂Si- | Very High | Very High |

| Di-tert-butylmethylsilyl | DTBMS | (t -Bu )₂(CH ₃)Si- | Extremely High | Extremely High |

Table 1: Comparison of common silyl ether protecting groups. The stability and steric bulk increase with the size and number of alkyl/aryl substituents on the silicon atom.[2][4]

The Di-tert-butylmethylsilyl Ether: A Bastion of Stability

The two tert-butyl groups and one methyl group surrounding the silicon atom in a DTBMS ether create a sterically congested environment. This "corset effect" physically impedes the approach of reagents, including protons and fluoride ions, that would typically cleave the silicon-oxygen bond.[5] This steric inhibition of reaction pathways is the fundamental reason for the exceptional stability of DTBMS ethers.

This stability is not merely an academic curiosity; it is a strategic tool. In complex total synthesis, it allows for "orthogonal" protection strategies, where a DTBMS-protected alcohol can survive a sequence of reactions, including the deprotection of less hindered silyl ethers like TBDMS or TES, only to be removed at a later, desired stage.[1]

Figure 2. Workflow for the selective protection of a primary alcohol in the presence of a secondary alcohol using the sterically demanding DTBMS group.

Experimental Protocol 1: Selective Silylation of a Diol

-

Setup: To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an argon atmosphere, add imidazole (2.5 equiv).

-

Silylation: Cool the solution to 0 °C and add a solution of di-tert-butylmethylsilyl chloride (1.1 equiv) in anhydrous DCM dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the selectively protected primary DTBMS ether.

Causality: The choice of imidazole as a base is crucial; it reacts with DTBMSCl to form the highly reactive N-(di-tert-butylmethylsilyl)imidazole intermediate, which is the active silylating agent. [6]The 1.1 equivalents of silyl chloride ensure complete consumption of the primary alcohol while minimizing reaction with the more hindered secondary alcohol.

Stereodirecting Effects

A bulky DTBMS ether can act as a powerful stereodirecting group by effectively blocking one face of a molecule. Reagents are forced to approach from the less hindered face, leading to high levels of diastereoselectivity in reactions at adjacent stereocenters. This principle is widely exploited in substrate-controlled stereoselective reactions. For instance, the reduction of a ketone adjacent to a DTBMS-protected alcohol can proceed with high diastereoselectivity as the silyl group dictates the trajectory of the hydride reagent.

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyldimethylsilane | Benchchem [benchchem.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Introduction to Sterically Hindered Silyl Protecting Groups: A Guide to Strategic Application in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic manipulation, achieved through the use of protecting groups, prevents unwanted side reactions and enables the construction of complex molecular architectures.[1][2] Among the most versatile and widely utilized protecting groups for hydroxyl functionalities are silyl ethers.[3][4][5][6] Their popularity stems from their ease of installation, general stability across a wide range of reaction conditions, and, crucially, their predictable and often mild removal.[6]

This guide moves beyond a simple catalog of reagents to provide a deep, mechanistic understanding of sterically hindered silyl protecting groups. The core principle governing their utility is steric hindrance : the spatial arrangement and bulk of atomic groups that impede chemical reactions.[7][8][9] By understanding how the size and shape of substituents on the silicon atom dictate the stability and reactivity of the resulting silyl ether, a synthetic chemist can orchestrate complex transformations with precision and control. We will explore the causality behind experimental choices, focusing on the three pillars of modern silyl ether chemistry: tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).

The Silyl Ether Family: A Spectrum of Steric Bulk

The effectiveness of a silyl protecting group is a direct function of the steric bulk of the alkyl or aryl substituents attached to the silicon atom.[10][11] As the size of these groups increases, they form a more effective shield around the silicon-oxygen bond, hindering the approach of reagents that would otherwise cleave it. This steric congestion is the primary determinant of their stability and selectivity.[11]

The most common sterically hindered silyl groups are:

-

tert-Butyldimethylsilyl (TBS or TBDMS): Introduced by E.J. Corey in 1972, the TBS group represents a significant advancement over the more labile trimethylsilyl (TMS) group.[12] Its tert-butyl group provides substantial steric bulk, rendering TBS ethers stable to many reaction conditions, yet they are readily cleaved by fluoride ions.[13][14]

-

tert-Butyldiphenylsilyl (TBDPS): Developed by Hanessian and Lavallée, the TBDPS group replaces the two methyl groups of TBS with larger phenyl rings.[15][16] This modification dramatically increases its steric profile and, most notably, its stability under acidic conditions.[13][15][17]

-

Triisopropylsilyl (TIPS): The TIPS group, with its three bulky isopropyl substituents, is even more sterically demanding than TBS and TBDPS.[13] This makes it exceptionally stable and particularly useful for the selective protection of primary alcohols in the presence of more hindered secondary alcohols.[18]

Caption: General mechanism for TBS protection using the Corey protocol.

Comparative Stability: The Key to Orthogonal Protection

The true power of sterically hindered silyl ethers lies in their differential stability, which allows for "orthogonal protection"—the selective removal of one protecting group in the presence of others under a specific set of conditions. [19]This stability is a direct consequence of steric hindrance shielding the Si-O bond. [10][15] The general stability trends are well-established:

-

Under Acidic Conditions: Stability increases dramatically with steric bulk. The large phenyl groups of TBDPS make it exceptionally resistant to acid-catalyzed hydrolysis compared to TBS and even TIPS. [5][10][18]* Under Basic Conditions: The trend is similar, with TIPS being the most robust due to its three bulky isopropyl groups completely encasing the silicon atom. [5][20]* With Fluoride Reagents: Cleavage is driven by the immense strength of the Si-F bond. [18][21]While all silyl ethers are susceptible, the rate of cleavage is still influenced by sterics, allowing for selective deprotection under carefully controlled conditions. [5]

Protecting Group Relative Rate of Acidic Hydrolysis [5][10] Relative Rate of Basic Hydrolysis [5] Key Features TMS (Trimethylsilyl) 1 1 Very labile, often removed during workup or chromatography. TES (Triethylsilyl) 64 10-100 More stable than TMS, useful for temporary protection. TBS (TBDMS) 20,000 20,000 The workhorse silyl ether; robust but easily cleaved by fluoride. [13] TBDPS 5,000,000 20,000 Exceptionally stable to acid; comparable to TBS in base. [15][17] | TIPS | 700,000 | 100,000 | Very hindered; highly stable to base and shows high selectivity for 1° alcohols. [13]|

Field-Proven Experimental Protocols

The following protocols are presented not just as procedures, but as self-validating systems where the choice of each component is dictated by the principles of reactivity and steric hindrance.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

This protocol, based on the Corey method, is the standard for introducing the robust TBS group onto an unhindered alcohol. [5][12]

-

Objective: To protect a primary hydroxyl group as its TBS ether.

-

Causality: Imidazole serves as both a base and a catalyst, forming a highly reactive silylimidazolium intermediate. [12]DMF is an excellent polar aprotic solvent that promotes the reaction.

-

Methodology:

-

Dissolve the primary alcohol (1.0 equiv.) and imidazole (2.2-3.0 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon). [22] 2. Add tert-butyldimethylsilyl chloride (TBSCl, 1.1-1.5 equiv.) to the solution at room temperature. [22][23] 3. Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and imidazole salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Protection of a Hindered Alcohol with Triisopropylsilyl Triflate (TIPSOTf)

For sterically congested secondary or tertiary alcohols where TBSCl fails, a more powerful silylating agent and a non-nucleophilic base are required. [12]

-

Objective: To protect a sterically hindered hydroxyl group as its TIPS ether.

-

Causality: TIPSOTf is significantly more electrophilic than TIPSCl due to the excellent triflate leaving group. [5]The bulky, non-nucleophilic base 2,6-lutidine is used to scavenge the triflic acid byproduct without competing with the alcohol as a nucleophile. [13]* Methodology:

-

Dissolve the hindered alcohol (1.0 equiv.) and 2,6-lutidine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Slowly add triisopropylsilyl triflate (TIPSOTf, 1.2 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel column chromatography.

-

Protocol 3: Fluoride-Mediated Deprotection of a Silyl Ether

The strong affinity of silicon for fluoride makes fluoride ion sources the most common reagents for cleaving silyl ethers. [6][20]

-

Objective: To cleave a silyl ether to regenerate the parent alcohol.

-

Causality: The driving force is the formation of the highly stable Si-F bond (~142 kcal/mol), which is significantly stronger than the Si-O bond (~110 kcal/mol). [18]Tetra-n-butylammonium fluoride (TBAF) is a common reagent, providing a source of "naked" fluoride ions in organic solvents. [24]* Methodology:

-

Dissolve the silyl ether (1.0 equiv.) in tetrahydrofuran (THF).

-

Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) at room temperature.

-

Stir the reaction and monitor by TLC. The reaction time can vary from minutes for TBS ethers to several hours for more hindered groups.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting alcohol by silica gel column chromatography.

-

Mechanisms of Desilylation: Acid vs. Fluoride

Understanding the deprotection mechanism is as critical as understanding the protection. The two primary pathways are fundamentally different.

-

Acid-Catalyzed Hydrolysis: This pathway involves protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water, then attacks the silicon center. Steric hindrance around the silicon atom slows this process by impeding the approach of both the proton and the nucleophile. [10][12]* Fluoride-Mediated Cleavage: This is the more common and selective method. The fluoride ion directly attacks the silicon atom to form a pentacoordinate intermediate. The exceptional strength of the resulting Si-F bond drives the reaction to completion, displacing the alkoxide. [18][21]

Caption: A workflow illustrating orthogonal protection and deprotection strategy.

Conclusion

Sterically hindered silyl ethers are more than just molecular masking tape; they are precision tools that enable complex synthetic endeavors. The relationship between the steric bulk of the silyl group and the resulting ether's stability is a predictable and exploitable phenomenon. By mastering the principles governing the selection, installation, and cleavage of TBS, TBDPS, and TIPS groups, researchers can navigate the challenges of multi-step synthesis with a greater degree of control and efficiency. The choice of the correct protecting group, based on a deep understanding of its steric and electronic properties, is often the deciding factor between the success and failure of a synthetic campaign.

References

-

Gelest. Silyl Groups - Technical Library. [Link]

-

Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Fiveable. Steric effects Definition - Organic Chemistry II Key Term. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

GlycoPOD. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Taylor & Francis Online. A Simple and Convenient Method for Cleavage of Silyl Ethers. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding TBDMSCl and its Applications. [Link]

-

Organic Chemistry Data. tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]

-

Wikipedia. Steric effects. [Link]

-

Padakshep. Steric effects. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - tBDPS group. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

McGraw Hill's AccessScience. Steric effect (chemistry). [Link]

-

YouTube. 26.02 Silyl Ethers as Protecting Groups. [Link]

-

SynArchive. Protection of Alcohol by Silyl ether. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

Beilstein Journal of Organic Chemistry. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Total Synthesis. Protecting Groups Archives. [Link]

-

Chem-Station. Silyl Protective Groups. [Link]

-

NIH National Library of Medicine. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]

-

ResearchGate. ORGANIC SYNTHESIS. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

-

Wikipedia. Triisopropylsilane. [Link]

-

University of Liverpool. Alcohol Protecting Groups. [Link]

-

University of Regensburg. Protecting Groups. [Link]

-

Organic Chemistry Portal. Protecting Groups - Stability. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 9. Steric effects - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Silyl Groups - Gelest [technical.gelest.com]

- 14. nbinno.com [nbinno.com]

- 15. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 16. Illustrated Glossary of Organic Chemistry - tBDPS group [chem.ucla.edu]

- 17. benchchem.com [benchchem.com]

- 18. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 21. uwindsor.ca [uwindsor.ca]

- 22. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 24. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Di-t-butylmethylsilane: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Immediate Release

MORRISVILLE, PA – This document serves as an in-depth technical guide on di-t-butylmethylsilane (DTBMS), a sterically hindered organosilane reagent. With the CAS Number 56310-20-4 , this compound offers unique reactivity and stability profiles, making it a valuable tool for researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use.

Core Chemical and Physical Properties

This compound is a clear liquid characterized by the presence of two bulky tertiary-butyl groups and one methyl group attached to a central silicon atom. This significant steric hindrance is a defining feature that governs its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 56310-20-4 | [1][2][] |

| Molecular Formula | C₉H₂₂Si | [] |

| Molecular Weight | 158.36 g/mol | [] |

| Appearance | Clear liquid | [1] |

| Density | 0.758 g/cm³ | [2][] |

| Boiling Point | 155 °C | [2] |

| Flash Point | 30 °C | [2] |

| Refractive Index | 1.4293 | [2] |

| InChI Key | WEIWBVGUSBRKNW-UHFFFAOYSA-N | [] |

| SMILES | CC(C)(C)C(C)(C)C | [] |

Strategic Applications in Chemical Synthesis

The unique structural attributes of this compound make it a versatile reagent in several key areas of chemical research and development.

Protecting Group for Alcohols

The primary application of this compound lies in its role as a robust protecting group for hydroxyl functionalities. The di-t-butylmethylsilyl (DTBMS) ether formed is significantly more sterically encumbered than the more common t-butyldimethylsilyl (TBDMS) ether, leading to enhanced stability.

Causality of Application: The large steric bulk of the two t-butyl groups effectively shields the silyl ether from a wide range of reaction conditions, including those that might cleave less hindered silyl ethers. This allows for greater selectivity and control in complex, multi-step syntheses. The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.[4][5]

Precursor in Organosilicon and Materials Chemistry

This compound serves as a valuable precursor for the synthesis of more complex organosilicon compounds and silicon-based materials. Its reactivity at the silicon-hydride bond allows for a variety of transformations. It is also used in the synthesis of bis(phosphine)(hydrido)(silyl)platinum(II) complexes.[1][6]

Field-Proven Insight: The incorporation of the bulky di-t-butylmethylsilyl moiety can impart desirable properties to polymers and other materials, such as increased thermal stability and hydrophobicity.

Reductive Trifluoroacetolysis of Ketones

This compound has been shown to be effective in the reductive trifluoroacetolysis of ketones, where it reacts faster than the less substituted di-tert-butylsilane.[1][6]

Experimental Protocols and Methodologies

Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the formation of a di-t-butylmethylsilyl ether from a primary alcohol. Due to the steric hindrance of this compound, more forcing conditions may be required compared to less hindered silanes.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as imidazole (2.5 eq) or 2,6-lutidine, to the solution and stir until it dissolves.

-

Introduction of Silylating Agent: Slowly add this compound (1.2 - 1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the protection of a primary alcohol using this compound.

Deprotection of Di-t-butylmethylsilyl Ethers

The cleavage of the robust di-t-butylmethylsilyl ether typically requires fluoride-based reagents, which exploit the high affinity of fluoride for silicon.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the di-t-butylmethylsilyl ether (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature. For particularly stable ethers, heating may be necessary.

-

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.

Caption: General workflow for the deprotection of a di-t-butylmethylsilyl ether.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

-

Keep away from sources of ignition.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

-

Ground all equipment to prevent static discharge.

Spectroscopic Data

While a comprehensive, publicly available NMR spectrum for this compound is not readily found, the expected proton and carbon NMR signals can be predicted based on its structure. The 1H NMR spectrum would feature a multiplet for the Si-H proton, a singlet for the methyl protons, and a singlet for the t-butyl protons. The 13C NMR would show distinct signals for the methyl and t-butyl carbons.

Conclusion

This compound is a specialized organosilane reagent that offers enhanced stability as a protecting group for alcohols due to its significant steric bulk. Its unique properties make it a valuable tool for complex organic syntheses where traditional silyl ethers may not be sufficiently robust. Proper handling and an understanding of its reactivity are essential for its successful application in research and development.

References

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322–324.

-

Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved January 2, 2026, from [Link]

-

di-tert-butyl(methyl)silane - ChemBK. (2024, April 10). Retrieved January 2, 2026, from [Link]

-

TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

- Khan, A. T., Ghosh, S., & Choudhury, L. H. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry, 2004(9), 1931–1935.

-

tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

t-BUTYLDIMETHYLSILANOL - Gelest, Inc. (2015, September 10). Retrieved January 2, 2026, from [Link]

-